Acidity (pKa) Modulation by 6-Chloro Substituent
The 6-chloro substituent significantly lowers the acidity of the carboxylic acid group relative to the unsubstituted parent compound. The predicted pKa for 6-Chloro-4-methylpyridine-2-carboxylic acid is 3.34±0.10, representing a +0.89 unit increase compared to the experimentally determined pKa of 2.45 for 4-methylpyridine-2-carboxylic acid [1][2]. This difference in acid strength influences ionization state at physiological pH and can affect membrane permeability and solubility profiles.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.34 ± 0.10 (predicted, 25 °C) |
| Comparator Or Baseline | 4-Methylpyridine-2-carboxylic acid: 2.45 (experimental, 25 °C) |
| Quantified Difference | +0.89 pKa units (weaker acid) |
| Conditions | Target: Predicted using ACD/Labs Percepta. Comparator: Experimental determination by Kortüm, G. et al. (1961) at 25 °C. |
Why This Matters
This quantifiable pKa shift translates to a >7-fold difference in Ka, which may alter the compound's behavior in pH-dependent partitioning, salt formation, and receptor-binding assays.
- [1] ChemicalBook. 6-Chloro-4-methylpyridine-2-carboxylic acid. pKa predicted 3.34±0.10. Available at: https://amp.chemicalbook.com/CAS_324028-95-7.htm View Source
- [2] DrugBank Resource: pKa 2.45 (at 25 °C) from KORTUM, G ET AL (1961). experimental-properties-DB00119-5. Available at: https://bio2rdf.org/describe/?url=http://bio2rdf.org/drugbank_resource:experimental-properties-DB00119-5 View Source
